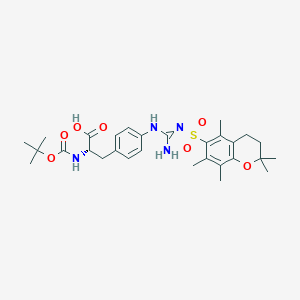
Boc-Phe(4-Guad-Pmc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Phe(4-Guad-Pmc)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often utilized in the development of peptide-based drugs and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(4-Guad-Pmc)-OH typically involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The guanidine group is introduced at the para position of the phenyl ring, often using a guanidination reagent such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
化学反応の分析
Types of Reactions:
Oxidation: Boc-Phe(4-Guad-Pmc)-OH can undergo oxidation reactions, particularly at the guanidine group.
Reduction: Reduction reactions can target the guanidine group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Oxidized derivatives of the guanidine group.
Reduction: Reduced amine derivatives.
Substitution: Halogenated phenylalanine derivatives.
科学的研究の応用
Chemistry: Boc-Phe(4-Guad-Pmc)-OH is used in peptide synthesis, serving as a building block for more complex peptides.
Biology: In biological research, it is used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential in developing peptide-based therapeutics, particularly in targeting specific receptors or enzymes.
Industry: In the pharmaceutical industry, it is used in the synthesis of peptide drugs and as a research tool in drug discovery.
作用機序
Molecular Targets and Pathways: Boc-Phe(4-Guad-Pmc)-OH exerts its effects by interacting with specific enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Boc-Phe-OH: A simpler derivative without the guanidine group.
Boc-Arg-OH: Contains a guanidine group but differs in the amino acid backbone.
Fmoc-Phe(4-Guad)-OH: Uses a different protecting group (Fmoc) but has a similar guanidine modification.
Uniqueness: Boc-Phe(4-Guad-Pmc)-OH is unique due to the presence of both the Boc protecting group and the guanidine modification, which can enhance its stability and reactivity in peptide synthesis.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7S/c1-16-17(2)24(18(3)21-13-14-29(7,8)39-23(16)21)41(37,38)33-26(30)31-20-11-9-19(10-12-20)15-22(25(34)35)32-27(36)40-28(4,5)6/h9-12,22H,13-15H2,1-8H3,(H,32,36)(H,34,35)(H3,30,31,33)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDDTVFZJTYADC-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














